molecular formula C10H10N4O B2893275 5-amino-2-(1H-pyrazol-1-yl)benzamide CAS No. 1158414-84-6

5-amino-2-(1H-pyrazol-1-yl)benzamide

Cat. No. B2893275
CAS RN: 1158414-84-6
M. Wt: 202.217
InChI Key: DHHDNBXMGBXTNQ-UHFFFAOYSA-N
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Description

“5-amino-2-(1H-pyrazol-1-yl)benzamide” is a type of benzamide-based 5-aminopyrazole . These compounds are analogs of purines and thioguanines, which are widely used antimetabolic agents . They have been used to synthesize numerous other fused heterocycles .


Synthesis Analysis

Benzamide-based 5-aminopyrazoles are prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine . This synthesis method has been used to create novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo-[5,1-c][1,2,4]triazine derivatives .


Molecular Structure Analysis

The molecular structure of “5-amino-2-(1H-pyrazol-1-yl)benzamide” is characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-amino-2-(1H-pyrazol-1-yl)benzamide” include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-(1H-pyrazol-1-yl)benzamide” are characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .

Scientific Research Applications

Organic Synthesis

5-amino-2-(1H-pyrazol-1-yl)benzamide: serves as a versatile building block in organic synthesis. It’s used to construct diverse heterocyclic scaffolds, which are essential components in many organic compounds . These scaffolds are foundational in creating poly-substituted and fused heterocyclic compounds, including bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. The compound’s utility in synthesis extends to conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry

In medicinal chemistry, 5-amino-2-(1H-pyrazol-1-yl)benzamide is recognized for its potential in drug design. It provides a framework for developing ligands for various receptors and enzymes, such as p38MAPK, kinases, COX, and others. These ligands are crucial for targeting bacterial and virus infections, and the compound has been studied as an active agent in different therapeutic areas .

Drug Design

The compound’s role in drug design is significant, particularly in the development of inhibitors for enzymes like Bruton’s tyrosine kinase (BTK). BTK is a major target for B-cell-driven malignancies, and derivatives of 5-amino-2-(1H-pyrazol-1-yl)benzamide have been used to create reversible inhibitors to combat these diseases .

Polymer Science

In polymer science, 5-amino-2-(1H-pyrazol-1-yl)benzamide contributes to the synthesis of polymers. Its derivatives are used as functional reagents, similar to biologically active compounds, which are highlighted for their diverse applications, especially in creating functional materials .

Dye Industry

The compound finds applications in the dye industry due to its structural significance. Nitrogen-containing aromatic heterocycles, like those derived from 5-amino-2-(1H-pyrazol-1-yl)benzamide , are common motifs in a wide range of synthesized dyes. These heterocycles are important for their multiplex properties and are used in various dyes for textiles and other materials .

Functional Materials

Lastly, 5-amino-2-(1H-pyrazol-1-yl)benzamide is instrumental in the development of functional materials. Its derivatives are used in the engineering of pharmaceuticals and the design of materials with specific properties, such as liquid crystal properties, which are valuable in electronic displays and other advanced technologies .

properties

IUPAC Name

5-amino-2-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDNBXMGBXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(1H-pyrazol-1-yl)benzamide

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